

# Experimental procedure for the synthesis of 2-Bromo-3'-nitroacetophenone

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## Compound of Interest

Compound Name: 2-Bromo-3'-nitroacetophenone

Cat. No.: B051979

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## Application Note: Synthesis of 2-Bromo-3'-nitroacetophenone

### Abstract

This application note provides a detailed experimental protocol for the synthesis of **2-Bromo-3'-nitroacetophenone**, a key intermediate in the development of various pharmaceutical compounds. The described method involves the bromination of 3'-nitroacetophenone. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

### Introduction

**2-Bromo-3'-nitroacetophenone** is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds and other complex molecules with potential therapeutic applications. Its structure, featuring a reactive bromo-keto group and a nitro-substituted aromatic ring, allows for diverse chemical transformations. This protocol details a straightforward and reproducible method for its synthesis.

### Materials and Methods

#### Reagents and Equipment

- 3'-Nitroacetophenone

- Bromine
- Chloroform
- Benzene (for recrystallization)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer
- Rotary evaporator
- Melting point apparatus

## Experimental Protocol

The synthesis of **2-Bromo-3'-nitroacetophenone** is achieved through the direct bromination of 3'-nitroacetophenone.[\[1\]](#)

- **Reaction Setup:** In a 500 mL round-bottom flask, dissolve 60 g of 3'-nitroacetophenone in 250 mL of chloroform.
- **Addition of Bromine:** To this solution, add a solution of 58.2 g of bromine in 50 mL of chloroform. The addition should be performed in a well-ventilated fume hood.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored using an appropriate technique such as Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion of the reaction, evaporate the solvent using a rotary evaporator.[\[1\]](#)
- **Purification:** The crude product is then purified by recrystallization from benzene to yield  $\alpha$ -bromo-3-nitroacetophenone.[\[1\]](#)
- **Characterization:** The final product can be characterized by its melting point and other spectroscopic methods. The expected melting point is in the range of 90-96 °C.[\[2\]](#)[\[3\]](#)

## Results and Data

The following table summarizes the key quantitative data for the synthesis of **2-Bromo-3'-nitroacetophenone**.

Parameter	Value
Starting Material	3'-Nitroacetophenone
Reagent	Bromine
Solvent	Chloroform
Recrystallization Solvent	Benzene
Product Name	2-Bromo-3'-nitroacetophenone
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO <sub>3</sub>
Molecular Weight	244.04 g/mol [4][5]
Melting Point	91-94 °C[1] (literature: 90-96 °C[2][3])
Appearance	Crystalline solid

## Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-Bromo-3'-nitroacetophenone**.

## Safety Precautions

- This experiment should be conducted in a well-ventilated fume hood.
- Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Chloroform and benzene are hazardous solvents. Avoid inhalation and skin contact.

- Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

## Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of **2-Bromo-3'-nitroacetophenone**. The procedure is straightforward and yields a product of high purity, suitable for further use in drug discovery and development projects.

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